2-(2-Chlorophenyl)propan-2-amine hydrochloride

Catalog No.
S3312548
CAS No.
1332765-99-7
M.F
C9H13Cl2N
M. Wt
206.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chlorophenyl)propan-2-amine hydrochloride

CAS Number

1332765-99-7

Product Name

2-(2-Chlorophenyl)propan-2-amine hydrochloride

IUPAC Name

2-(2-chlorophenyl)propan-2-amine;hydrochloride

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11

InChI

InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H

InChI Key

JESZAZPKQAAOAP-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=CC=C1Cl)N.Cl

Canonical SMILES

CC(C)(C1=CC=CC=C1Cl)N.Cl

2-(2-Chlorophenyl)propan-2-amine hydrochloride is an organic compound with the molecular formula C9H12ClNC_9H_{12}ClN and a molar mass of approximately 169.65 g/mol. This compound is characterized by its unique structure, which features a 2-chlorophenyl group bonded to a propan-2-amine backbone. It typically appears as a white crystalline solid and is utilized primarily in scientific research, particularly in chemistry and pharmacology .

  • Acid-Base Reactions: The amine group can act as a base, reacting with acids to form salts.
  • Nucleophilic Substitution: The amine can serve as a nucleophile, attacking electrophilic centers in other molecules.
  • Quaternization: The amine group can react with alkylating agents to form quaternary ammonium salts.

Common reagents involved in these reactions include hydrochloric acid, alkyl halides, and reducing agents like lithium aluminum hydride. These reactions can yield various products, including the hydrochloride salt and substituted derivatives .

2-(2-Chlorophenyl)propan-2-amine hydrochloride exhibits significant biological activity primarily through the inhibition of monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, the compound increases neurotransmitter levels in the brain, which can enhance mood, energy levels, and cognitive function. This mechanism makes it a subject of interest in studies related to mood disorders and neuropharmacology .

The synthesis of 2-(2-Chlorophenyl)propan-2-amine hydrochloride typically involves multiple steps:

  • Formation of Intermediate: The process begins with the reaction of 2-chlorobenzaldehyde with nitroethane to produce 2-(2-chlorophenyl)-2-nitropropene.
  • Reduction: This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 2-(2-chlorophenyl)propan-2-amine.
  • Salt Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

These methods may be optimized for industrial production to enhance yield and purity by controlling reaction conditions like temperature and pressure .

The applications of 2-(2-Chlorophenyl)propan-2-amine hydrochloride include:

  • Pharmaceutical Synthesis: It serves as an intermediate in the development of various pharmaceutical compounds.
  • Organic Chemistry Research: The compound is used to study mechanisms of nucleophilic substitution and other organic reactions.
  • Neurotransmitter Research: It aids in investigating the effects of monoamine oxidase inhibitors and serotonin reuptake inhibitors on neurotransmitter metabolism and behavior .

Interaction studies involving 2-(2-Chlorophenyl)propan-2-amine hydrochloride often focus on its role as a monoamine oxidase inhibitor. These studies help elucidate how this compound affects neurotransmitter systems, particularly in relation to mood regulation and cognitive enhancement. Additionally, interactions with other drugs that target similar pathways are also explored to assess potential synergistic effects or adverse reactions .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-(2-Chlorophenyl)propan-2-amine hydrochloride. Notable examples include:

Compound NameStructural DifferencesUnique Features
2-(2,4-Dichlorophenyl)propan-2-amine hydrochlorideContains an additional chlorine atom on the phenyl ringPotentially altered reactivity and biological activity
2-(2-Bromophenyl)propan-2-amine hydrochlorideContains a bromine atom instead of chlorineDifferent chemical and pharmacological properties
N-(2-Chloroethyl)propan-2-amine hydrochlorideFeatures a chloroethyl group instead of chlorophenylDistinct reactivity patterns due to different substituents

The uniqueness of 2-(2-Chlorophenyl)propan-2-amine hydrochloride lies in its specific substitution pattern on the phenyl ring, which significantly influences its reactivity and interaction with biological targets compared to these similar compounds .

Dates

Modify: 2023-08-19

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